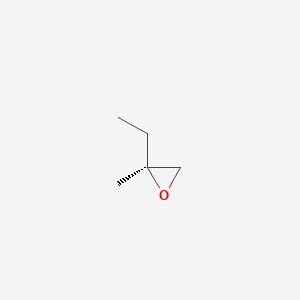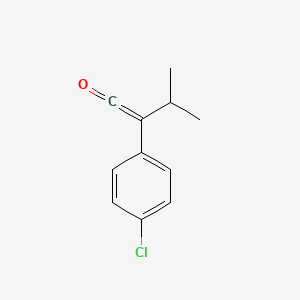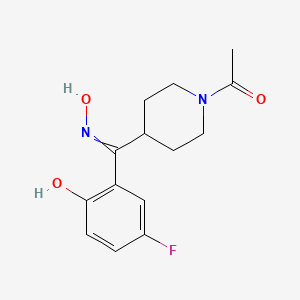
(E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE
概要
説明
(E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a fluorinated cyclohexadienone core, and a hydroxyamino functional group, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorine atom, and the addition of the hydroxyamino group. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through a cyclization reaction.
Addition of Hydroxyamino Group: The hydroxyamino group is introduced through a nucleophilic substitution reaction using hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
(E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
類似化合物との比較
Similar Compounds
(6Z)-6-[(1-Acetylpiperidin-4-yl)(hydroxyamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one: Similar structure but with a chlorine atom instead of fluorine.
(6Z)-6-[(1-Acetylpiperidin-4-yl)(hydroxyamino)methylidene]-4-bromocyclohexa-2,4-dien-1-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE imparts unique properties, such as increased stability and altered reactivity compared to its chlorine and bromine analogs. This makes it particularly valuable in applications where these properties are advantageous.
特性
IUPAC Name |
1-[4-[C-(5-fluoro-2-hydroxyphenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-9(18)17-6-4-10(5-7-17)14(16-20)12-8-11(15)2-3-13(12)19/h2-3,8,10,19-20H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKDVMLLKOMPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=NO)C2=C(C=CC(=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


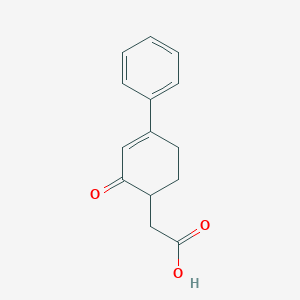
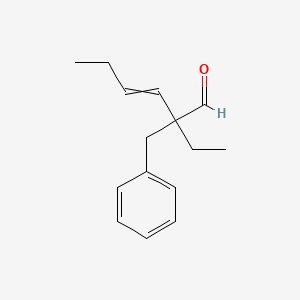
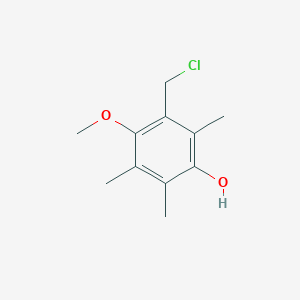
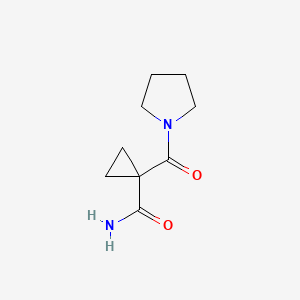
![1-[5-(p-Chlorophenyl)-2-furyl]-1-propanone](/img/structure/B8366316.png)
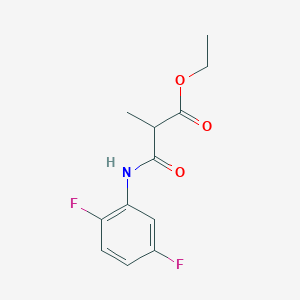
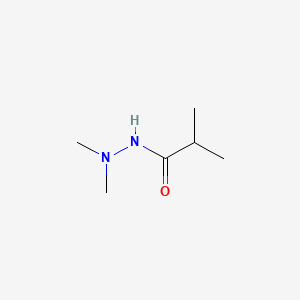
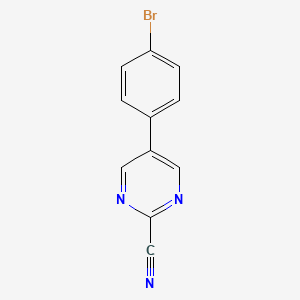
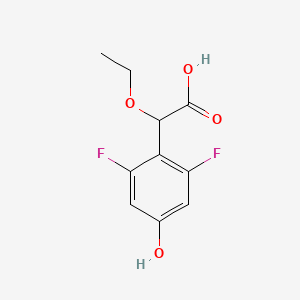
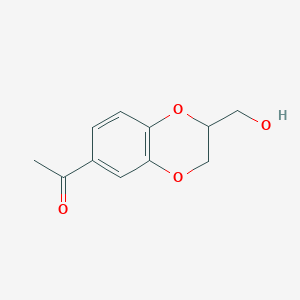
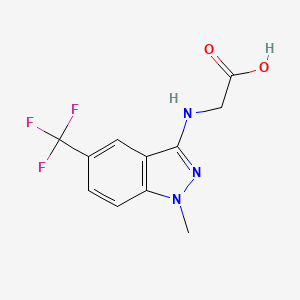
![[3-(4-Pyridyl)-2,5-dioxopyrrolidin-1-yl]acetic acid](/img/structure/B8366383.png)
